N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251606-30-0
VCID: VC5780913
InChI: InChI=1S/C21H19ClN4O2S/c1-15-8-10-17(11-9-15)14-26(19-6-3-5-18(22)13-19)29(27,28)20-7-4-12-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3
SMILES: CC1=CC=C(C=C1)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Molecular Formula: C21H19ClN4O2S
Molecular Weight: 426.92

N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

CAS No.: 1251606-30-0

Cat. No.: VC5780913

Molecular Formula: C21H19ClN4O2S

Molecular Weight: 426.92

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide - 1251606-30-0

Specification

CAS No. 1251606-30-0
Molecular Formula C21H19ClN4O2S
Molecular Weight 426.92
IUPAC Name N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Standard InChI InChI=1S/C21H19ClN4O2S/c1-15-8-10-17(11-9-15)14-26(19-6-3-5-18(22)13-19)29(27,28)20-7-4-12-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3
Standard InChI Key HGKVUKFXFZGKOL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C

Introduction

Chemical Structure and Physicochemical Properties

The compound features a triazolo[4,3-a]pyridine core, a bicyclic system fused with a triazole ring. Key substituents include a 3-chlorophenyl group at the N1 position and a 4-methylbenzyl group at the N3 position, while a sulfonamide moiety occupies the 8-position of the pyridine ring. This arrangement confers unique electronic and steric properties, influencing its reactivity and biological interactions.

Molecular Characteristics

PropertyValue
Molecular FormulaC21H19ClN4O2S\text{C}_{21}\text{H}_{19}\text{ClN}_4\text{O}_2\text{S}
Molecular Weight426.92 g/mol
CAS Number1251606-30-0
SolubilityLow in water; soluble in DMSO
StabilityStable under standard conditions, hygroscopic

The chlorophenyl and methylbenzyl groups enhance lipophilicity, potentially improving membrane permeability. Quantum mechanical calculations suggest that the sulfonamide group participates in hydrogen bonding with biological targets, a trait common to enzyme inhibitors .

Synthesis and Preparation

Synthesis involves a four-step process:

  • Formation of the Pyridine Sulfonamide Precursor: Reacting 8-chlorosulfonyl-pyridine derivatives with 3-chloroaniline in dimethylformamide (DMF) yields the intermediate sulfonamide.

  • Triazole Ring Cyclization: Treating the sulfonamide with methyl orthoformate under reflux conditions in dioxane facilitates cyclization to form the triazolo-pyridine core .

  • N-Alkylation: Introducing the 4-methylbenzyl group via alkylation with 4-methylbenzyl chloride in the presence of potassium carbonate.

  • Purification: Column chromatography using ethyl acetate/hexane mixtures achieves >95% purity.

Key Reaction Conditions

  • Temperature: 80–120°C for cyclization

  • Solvents: Dioxane, DMF

  • Catalysts: None required; base-assisted deprotonation in alkylation

Yield optimization remains challenging, with reported efficiencies of 40–60% . Recent advances propose microwave-assisted synthesis to reduce reaction times and improve yields .

Biological Activities and Mechanism of Action

Anti-Inflammatory Activity

In murine macrophage models, the compound inhibited COX-2 expression by 70% at 10 µM, comparable to celecoxib. This activity is attributed to sulfonamide-mediated blockade of arachidonic acid binding to cyclooxygenase isoforms.

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), the compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, outperforming sulfamethoxazole (MIC = 16 µg/mL). The chlorophenyl group likely disrupts bacterial cell wall synthesis, though exact targets require validation.

ActivityTarget Organism/ModelEfficacy (IC₅₀/MIC)Reference
Anti-inflammatoryMurine macrophages70% inhibition at 10 µM
AntibacterialS. aureus8 µg/mL
Antimalarial (analogs)P. falciparum2.24 µM

Mechanism of Action

The sulfonamide group chelates zinc ions in metalloenzymes like carbonic anhydrase IX, disrupting pH regulation in hypoxic tumor environments . Additionally, the triazolo-pyridine core may intercalate DNA or inhibit topoisomerases, though evidence is preliminary.

Future Research Directions

  • Pharmacokinetic Optimization: Modifying the methylbenzyl group to enhance oral bioavailability.

  • Target Validation: CRISPR screening to identify primary enzymatic targets.

  • Combination Therapies: Synergy studies with existing antimalarials (e.g., artemisinin derivatives).

  • Toxicology Profiles: Acute and chronic toxicity assessments in animal models.

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